molecular formula C17H15ClFN3O B2632201 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea CAS No. 905784-45-4

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea

Cat. No.: B2632201
CAS No.: 905784-45-4
M. Wt: 331.78
InChI Key: ULUBIWRRWFZEDU-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a 4-chlorophenyl, a 3,4-dihydro-2H-pyrrol-5-yl, and a 3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea typically involves the following steps:

  • Formation of the Urea Core: : The reaction begins with the preparation of the urea core by reacting an isocyanate with an amine. For this compound, the isocyanate derivative of 4-chlorophenyl is reacted with the amine derivative of 3-fluorophenyl.

  • Cyclization: : The intermediate product is then subjected to cyclization to form the 3,4-dihydro-2H-pyrrol-5-yl group. This step often requires specific catalysts and controlled temperature conditions to ensure the correct formation of the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to maximize yield and purity. The process would likely include:

    Batch or Continuous Flow Reactors: To handle the large volumes and ensure consistent reaction conditions.

    Purification Steps: Such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings (4-chlorophenyl and 3-fluorophenyl) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst for reduction reactions.

    Substitution Reagents: Halogenating agents, nitrating agents, or sulfonating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea: Similar structure but lacks the fluorine atom, which might affect its reactivity and biological activity.

    3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea: Similar but with the fluorine atom in a different position, potentially leading to different chemical and biological properties.

Uniqueness

The presence of both 4-chlorophenyl and 3-fluorophenyl groups in 3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea makes it unique, as these substituents can significantly influence its chemical reactivity and biological activity. The specific positioning of these groups can lead to distinct interactions with biological targets or other chemicals, setting it apart from similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O/c18-12-6-8-14(9-7-12)21-17(23)22(16-5-2-10-20-16)15-4-1-3-13(19)11-15/h1,3-4,6-9,11H,2,5,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUBIWRRWFZEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N(C2=CC(=CC=C2)F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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